Phenylmaleimide
Overview
Description
Phenylmaleimide, also known as N-phenylmaleimide, is an organic compound with the molecular formula C10H7NO2. It is characterized by a five-membered ring structure with a phenyl group attached to the nitrogen atom. This compound is known for its high thermal stability and is used in various industrial and research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Phenylmaleimide, also known as N-Phenylmaleimide, is a chemical compound with the formula C10H7NO2 . It is primarily used in organic chemistry as a precursor for synthesis and in the formation of copolymers
Mode of Action
This compound is known to participate in Diels–Alder reactions, a type of organic chemical reaction that builds rings of atoms . In this reaction, this compound acts as a dienophile, a compound that combines with a conjugated diene to form a cyclohexene system .
Biochemical Pathways
This compound is involved in the synthesis of substituted N-phenylmaleimides, which are of considerable interest due to their biological properties and use as intermediates in synthesis . The synthesis involves two steps from maleic anhydride and a substituted aniline, followed by a Diels–Alder reaction with 2,5-dimethylfuran .
Result of Action
This compound and its derivatives have been found to exhibit remarkable thermal resistance properties . This is attributed to the five-membered ring and N-aryl substituted structure of this compound . In addition, this compound derivatives have been observed to increase the activity of myeloperoxidase (MPO), an enzyme associated with inflammatory diseases, both in vitro and in vivo .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reactivity ratios between this compound and other compounds in a solvent can affect the copolymerization process . Furthermore, the introduction of a base catalyst during the alcoholysis of certain this compound copolymers can lead to a visible and rapid discoloration, a change that is reversible under acid or base conditions .
Biochemical Analysis
Biochemical Properties
Phenylmaleimide interacts with various biomolecules in biochemical reactions. For instance, it has been used in the synthesis of N-phenylmaleimide precursors for a Diels–Alder reaction . The compound’s unique structure allows it to exhibit remarkable thermal resistance properties, making it a valuable component in various biochemical processes .
Cellular Effects
The effects of this compound on cells are not fully understood yet. It is known that the compound’s unique structure and properties allow it to interact with various cellular processes. For instance, it has been used in the synthesis of copolymers, which can improve the structural stiffness and higher stability of the copolymers .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves various interactions at the molecular level. For instance, it has been used in the synthesis of N-phenylmaleimide precursors for a Diels–Alder reaction . This involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. After hydrolysis, the corresponding PVA/NPMI also exhibits higher Tg compared to that of pure PVA under identical polymerization conditions .
Dosage Effects in Animal Models
It is known that the compound can increase the activity of myeloperoxidase (MPO) in vitro, which may have implications for its effects in animal models .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Phenylmaleimide can be synthesized through several methods. One common synthetic route involves the reaction of maleic anhydride with aniline in the presence of an acid catalyst. The reaction typically proceeds through the formation of maleanilic acid, which is then cyclized to form this compound . Industrial production methods often involve similar steps but are optimized for higher yields and purity. For example, the process may include the use of solvents like toluene and additional purification steps to remove impurities .
Chemical Reactions Analysis
Phenylmaleimide undergoes various chemical reactions, including:
Diels-Alder Reactions: It acts as a dienophile in Diels-Alder reactions, forming adducts with dienes such as furan.
Copolymerization: This compound can copolymerize with other monomers like styrene and methyl methacrylate, resulting in copolymers with enhanced thermal and mechanical properties.
Substitution Reactions: It can undergo substitution reactions where the phenyl group is replaced by other substituents under specific conditions.
Common reagents used in these reactions include dienes for Diels-Alder reactions and various monomers for copolymerization. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenylmaleimide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylmaleimide is unique due to its high thermal stability and ability to form copolymers with enhanced properties. Similar compounds include:
Maleimide: Lacks the phenyl group and has different reactivity and properties.
N-methylmaleimide: Contains a methyl group instead of a phenyl group, resulting in different chemical behavior.
3,4-Disubstituted maleimides: These compounds have additional substituents on the maleimide ring, which can significantly alter their properties and applications.
This compound stands out due to its specific structure, which imparts unique thermal and mechanical properties to the materials it is incorporated into.
Properties
IUPAC Name |
3-phenylpyrrole-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-9-6-8(10(13)11-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMZEPRSPLASMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503419 | |
Record name | 3-Phenyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34900-45-3 | |
Record name | 3-Phenyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-phenylmaleimide?
A1: The molecular formula of N-phenylmaleimide is C10H7NO2, and its molecular weight is 173.17 g/mol.
Q2: Can you describe a green method for the synthesis of N-phenylmaleimide?
A2: Yes, N-phenylmaleimide can be synthesized using a two-step, green chemistry approach []. This involves reacting maleic anhydride with a substituted aniline to yield a substituted N-phenylmaleimide precursor. A Diels–Alder reaction with 2,5-dimethylfuran then yields the desired N-phenylmaleimide derivative.
Q3: Are there other methods for synthesizing N-phenylmaleimide derivatives?
A3: Absolutely. One common method involves the reaction of maleic anhydride with aniline in the presence of an organic solvent and a catalyst like p-toluenesulfonic acid []. Microwave-assisted synthesis, offering faster reaction times and good yields, is another viable option []. This method involves direct reaction of maleic anhydride with aniline under microwave irradiation [].
Q4: What are the primary applications of phenylmaleimide-based polymers?
A4: this compound-based polymers are sought-after for their excellent heat resistance and are often employed as modifiers in various resins. For instance, styrene-N-phenylmaleimide copolymers enhance the heat resistance of acrylonitrile-butadiene-styrene (ABS) alloys []. Similarly, they improve the toughness of cyanate ester resins [] and aromatic diamine-cured epoxy resins [, ].
Q5: How does the incorporation of N-phenylmaleimide influence the properties of styrene copolymers?
A5: Incorporating N-phenylmaleimide units significantly enhances the heat resistance of styrene copolymers. This improvement is attributed to the increased rigidity of the copolymer backbone due to the presence of the imide group [].
Q6: What is the impact of N-phenylmaleimide content on the thermal properties of styrene copolymers?
A6: Studies reveal a direct correlation between N-phenylmaleimide content and the heat resistance of the resulting copolymers. As the content of N-phenylmaleimide increases, both the heat resistance and thermal stability of the copolymers improve significantly [].
Q7: Can N-phenylmaleimide be used in membrane technology?
A8: Yes, N-phenylmaleimide-containing copolymers have shown promise in membrane applications. Styrene-substituted N-phenylmaleimide copolymer membranes have been successfully employed for the pervaporation of ethanol-water mixtures, demonstrating selective permeability towards water [].
Q8: How does N-phenylmaleimide interact with biological systems?
A9: N-phenylmaleimide is known to inhibit specific proteins in biological systems. One example is its interaction with the Ca2+-ATPase enzyme in skeletal muscle sarcoplasmic reticulum. This interaction leads to the inhibition of ATPase activity [].
Q9: Are there other examples of N-phenylmaleimide interacting with proteins?
A11: Research points towards a specific membrane protein in rat liver and heart mitochondria being targeted by N-phenylmaleimide. This interaction inhibits pyruvate transport into the mitochondria, with α-cyanocinnamate offering protection against this inhibition []. This suggests that the targeted protein might be involved in the pyruvate transport mechanism within the mitochondria [].
Q10: How does the structure of N-phenylmaleimide affect its reactivity in Diels-Alder reactions?
A12: The structure of the N-substituent on the phenyl ring significantly impacts the reactivity and stereoselectivity of N-phenylmaleimide derivatives in Diels-Alder reactions. For example, bulky substituents can lead to a preference for the formation of exo adducts [].
Q11: Have computational methods been used to study N-phenylmaleimide and its derivatives?
A13: Yes, computational chemistry, particularly density functional theory (DFT), has been instrumental in understanding the vibrational properties of N-phenylmaleimide derivatives, specifically aryl azides like 4-azido-N-phenylmaleimide []. DFT calculations have provided insights into the vibrational coupling modes and Fermi resonances in these molecules, essential for their potential application as vibrational probes [].
Q12: Can you elaborate on the use of chiral anionic initiators in the polymerization of N-phenylmaleimide derivatives?
A14: Chiral anionic initiators, composed of diethylzinc and chiral ligands, have been successfully employed in the asymmetric polymerization of N-phenylmaleimide derivatives []. This approach allows for the synthesis of optically active polymers, with the degree of optical activity being significantly influenced by the N-substituents, initiators, and polymerization conditions [].
Q13: What is the environmental impact of N-phenylmaleimide and its derivatives?
A15: While specific data on the environmental impact of N-phenylmaleimide is limited in the provided literature, it is crucial to consider potential ecotoxicological effects and explore strategies for responsible waste management and recycling of these compounds and their derivatives [, ].
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